Cas no 896333-21-4 (N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide)

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a methanesulfonyl-substituted benzamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The ethyl group at the 4-position of the benzothiazole ring enhances lipophilicity, potentially improving membrane permeability, while the methanesulfonyl group contributes to electron-withdrawing effects, influencing reactivity and binding affinity. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its stability under standard conditions and compatibility with common organic solvents further support its utility in synthetic applications. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its potential bioactivity.
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide structure
896333-21-4 structure
Product Name:N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS No:896333-21-4
MF:C17H16N2O3S2
MW:360.450541496277
CID:6001432
PubChem ID:7267156
Update Time:2025-05-22

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
    • N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
    • 896333-21-4
    • CCG-317901
    • F2557-0404
    • N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
    • AKOS024660212
    • Inchi: 1S/C17H16N2O3S2/c1-3-11-6-5-9-14-15(11)18-17(23-14)19-16(20)12-7-4-8-13(10-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
    • InChI Key: GFFXKRKEHQXWJT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(CC)C=CC=C2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

Computed Properties

  • Exact Mass: 360.06023472g/mol
  • Monoisotopic Mass: 360.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 113Ų

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2557-0404-2μmol
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2557-0404-5μmol
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2557-0404-10μmol
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2557-0404-20μmol
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2557-0404-1mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2557-0404-2mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2557-0404-3mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2557-0404-4mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2557-0404-5mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2557-0404-10mg
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
896333-21-4 90%+
10mg
$79.0 2023-05-16

Additional information on N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Comprehensive Overview of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 896333-21-4): Properties, Applications, and Research Insights

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 896333-21-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This benzothiazole derivative is characterized by the presence of an ethyl group at the 4-position of the benzothiazole ring and a methanesulfonyl-substituted benzamide moiety. The compound's molecular formula is C17H16N2O3S2, with a molecular weight of 360.45 g/mol. Its structural complexity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Recent studies have highlighted the potential of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide in targeting specific biological pathways. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that has revolutionized cancer treatment in recent years. The methanesulfonyl group in this compound is believed to enhance its binding affinity to certain enzyme active sites, making it a promising candidate for further drug development. Additionally, the benzothiazole core is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

From a synthetic chemistry perspective, the preparation of CAS No. 896333-21-4 typically involves multi-step organic reactions, including condensation and amidation processes. The purity and yield of this compound are critical factors that determine its suitability for various applications. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound and ensure its quality. These analytical methods are particularly important when the compound is intended for use in pharmaceutical research, where even minor impurities can significantly affect biological activity.

The growing interest in small molecule therapeutics has increased the demand for specialized compounds like N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide. In the context of personalized medicine and targeted drug delivery, researchers are exploring how modifications to its structure might enhance its selectivity and reduce potential side effects. The compound's lipophilicity and molecular geometry make it particularly interesting for blood-brain barrier penetration studies, which is a hot topic in neurodegenerative disease research.

Environmental and safety considerations are also important when working with 896333-21-4. While not classified as hazardous under current regulations, proper handling procedures should always be followed in laboratory settings. The compound's stability under various conditions (pH, temperature, light exposure) has been the subject of several stability-indicating studies, which are crucial for determining appropriate storage conditions and shelf life.

In the broader context of drug discovery, N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide represents an important example of how subtle modifications to a molecular scaffold can lead to significant changes in biological activity. The pharmaceutical industry's current focus on structure-activity relationships (SAR) makes compounds like this particularly valuable for medicinal chemistry programs. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly being applied to predict and optimize the properties of such compounds before synthetic efforts begin.

The commercial availability of CAS No. 896333-21-4 from specialty chemical suppliers has facilitated its use in various research programs. However, researchers should be aware of the importance of obtaining the compound from reputable sources to ensure consistency in experimental results. The compound's price and availability can vary depending on market demand and the complexity of its synthesis, factors that are particularly relevant in the current global pharmaceutical supply chain context.

Looking to the future, N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide may serve as a lead compound for the development of new therapeutic agents targeting specific disease pathways. Its potential applications extend beyond traditional small-molecule drugs to areas such as proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities. As research into its mechanism of action continues, we may see this compound or its derivatives progress through preclinical and clinical development stages.

For scientists working with this compound, it's worth noting that several patent applications have mentioned derivatives of 896333-21-4, particularly in the context of kinase inhibition. This intellectual property landscape should be carefully considered when planning research projects involving this chemical entity. The growing body of literature surrounding benzothiazole derivatives suggests that this class of compounds will remain an active area of research in medicinal chemistry for years to come.

In conclusion, N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 896333-21-4) represents a fascinating example of modern medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with the growing understanding of benzothiazole pharmacology, make it a compound of significant interest to researchers in both academia and industry. As synthetic methodologies advance and our understanding of biological targets improves, we can expect to see continued innovation building upon this molecular scaffold.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.